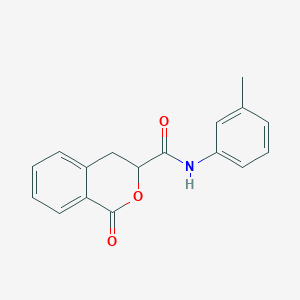

![molecular formula C19H14BrN3OS B2527312 4-溴-N-(3-(3-甲基咪唑并[2,1-b]噻唑-6-基)苯基)苯甲酰胺 CAS No. 893982-91-7](/img/structure/B2527312.png)

4-溴-N-(3-(3-甲基咪唑并[2,1-b]噻唑-6-基)苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

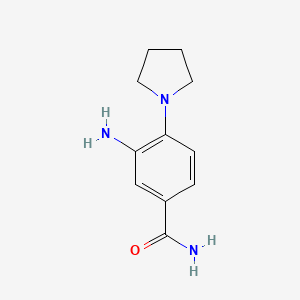

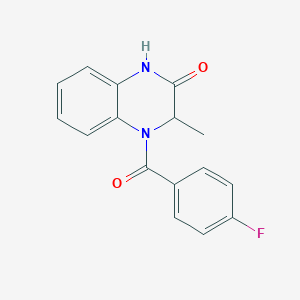

The compound 4-bromo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a synthetic molecule that appears to be related to various benzamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs of benzamide and thiazole are recurrent in the literature, suggesting that the compound may exhibit similar properties such as anticancer, antifungal, or antimicrobial activities .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the formation of Schiff's bases, cyclization reactions, and the use of microwave irradiation to facilitate the reactions . For example, the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives was carried out under microwave irradiation, which is a method that could potentially be applied to the synthesis of 4-bromo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide . Additionally, the synthesis of related compounds often includes the use of bromine, which is a key element in the target compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of an amide group attached to a benzene ring, which is a common feature in the target compound . The presence of a thiazole or imidazole ring, as seen in the target compound, is known to contribute to the biological activity of these molecules .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including cyclization and condensation, to form more complex structures with potential biological activities . The presence of a bromine atom in the target compound suggests that it could be used as a key intermediate for further functionalization through reactions such as Suzuki coupling or Sonogashira coupling .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by the presence of substituents on the benzene ring and the nature of the heterocyclic rings attached to it . These properties are crucial for determining the solubility, stability, and overall drug-likeness of the compounds. The molecular docking studies and ADMET predictions performed on similar compounds provide insights into their potential interactions with biological targets and their pharmacokinetic profiles .

科学研究应用

抗菌活性

具有与4-溴-N-(3-(3-甲基咪唑并[2,1-b]噻唑-6-基)苯基)苯甲酰胺类似结构的化合物已被合成并评价了其抗菌特性。这些化合物,包括N-苯并咪唑-1-基-甲基-苯甲酰胺衍生物,已显示出对各种细菌和真菌的有效抗菌活性,一些衍生物比标准参考药物更有效 (Sethi 等,2016)。类似地,2-苯基氨基-噻唑衍生物已显示出显着的抗菌活性,特别是对革兰氏阳性菌株,一些分子的效力高于参考药物 (Bikobo 等,2017)。

抗癌活性

这些化合物也因其抗癌应用而被探索。N-(4-{5-[4-(5-甲基-1,3,4-恶二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺已被设计、合成并针对几种癌细胞系进行了评估。结果显示出中等到极好的抗癌活性,一些衍生物甚至优于参考药物 (Ravinaik 等,2021)。在另一项研究中,研究了咪唑并[2,1-b][1,3]噻唑的潜在抗癌特性,显示出抑制肾癌细胞生长的中度功效,对其他癌细胞系的影响较小 (Potikha & Brovarets,2020)。

分子相互作用研究

已经合成了包含类似结构成分的各种衍生物,如4-溴-N-(二(烷基/芳基)氨基甲硫酰)苯甲酰胺,以了解分子相互作用,尤其是在金属配合物中。此类研究提供了晶体和分子结构方面的见解,从而增强了对它们在各个领域潜在应用的理解 (Binzet 等,2009)。

作用机制

While the specific mechanism of action for “4-bromo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide” is not mentioned in the retrieved papers, imidazo[2,1-b]thiazole derivatives have been found to exhibit various biological and medicinal activities, including antibacterial, antiparasitic, antifungal, antiviral, anthelmintic, antitumor, cardiotonic, chemopreventive, antioxidant, anti-inflammatory, and antihypertensive properties .

未来方向

The increased emergence of multidrug-resistant pathogenic bacteria has called for the exploration of alternative drug therapies . As such, research is now focused towards new antimicrobial agents with the expansion of bioactivity of existing drugs and also with novel targets so as to address the problem of resistance . In this era, cancer remains as one of the most serious clinical problems and the second primary cause of deaths worldwide . Therefore, the design of novel chemical therapeutic drugs for the treatment of cancer is a promising future direction .

属性

IUPAC Name |

4-bromo-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrN3OS/c1-12-11-25-19-22-17(10-23(12)19)14-3-2-4-16(9-14)21-18(24)13-5-7-15(20)8-6-13/h2-11H,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNULOMBUFVHIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

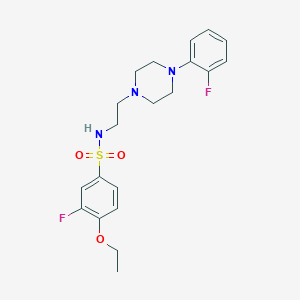

![1-(3-Methoxyphenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2527231.png)

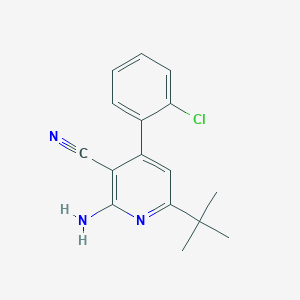

![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B2527237.png)

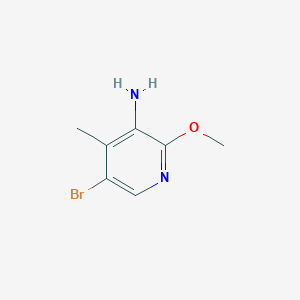

![4-butoxy-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2527240.png)

![2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2527244.png)

![[3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-methyl-1-benzothiophen-2-yl)methanone;hydrochloride](/img/structure/B2527248.png)